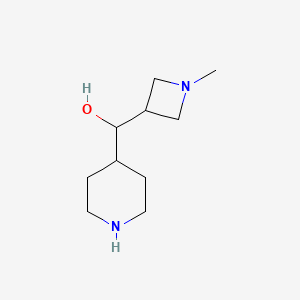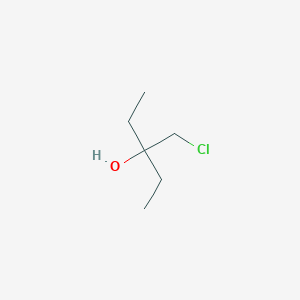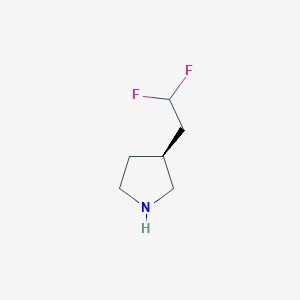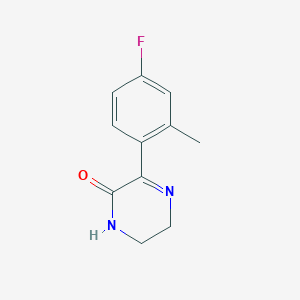![molecular formula C8H6BrN3O B12978421 1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12978421.png)
1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo ring and an ethanone group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core.
Ethanone Group Introduction: The ethanone group is introduced through a reaction with an appropriate acylating agent, such as acetyl chloride, under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: The ethanone group can participate in condensation reactions with various nucleophiles.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and ethanone group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has an amine group instead of an ethanone group.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: This compound has a different functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)8-10-4-7-6(9)2-3-12(7)11-8/h2-4H,1H3 |
InChI Key |
CHXYDPRDQZQYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN2C=CC(=C2C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B12978379.png)
![3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile](/img/structure/B12978381.png)
![6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B12978389.png)




